N-(2-methyl-4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
“N-Methyl-N-(2-methyl-4-nitrophenyl)acetamide” is a compound with the molecular formula C10H12N2O3 . It has an average mass of 208.214 Da and a monoisotopic mass of 208.084793 Da .
Synthesis Analysis
While specific synthesis information for “N-(2-methyl-4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide” was not found, a related compound, “poly(methyl methacrylate-co-N-2-methyl-4-nitrophenylmaleimide)” (PMMA-co-MI), was synthesized through free radical polymerization .
Molecular Structure Analysis
The molecular structure of “N-Methyl-N-(2-methyl-4-nitrophenyl)acetamide” includes 5 hydrogen bond acceptors, no hydrogen bond donors, and 2 freely rotating bonds .
Physical and Chemical Properties Analysis
“N-Methyl-N-(2-methyl-4-nitrophenyl)acetamide” has a density of 1.2±0.1 g/cm3, a boiling point of 361.5±30.0 °C at 760 mmHg, and a flash point of 172.4±24.6 °C .
Scientific Research Applications
Chemosensing Applications
N-(2-methyl-4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide derivatives have been reported for their chemosensing capabilities. For instance, a study by Meng et al. (2018) developed a highly selective fluorescence chemosensor based on a coumarin fluorophore for detecting Cu2+ and H2PO4− ions. This sensor demonstrated an "on-off-on" fluorescence response with high sensitivity and selectivity, making it a promising tool for environmental monitoring and biochemical assays (Meng, Li, Ma, Wang, Hu, & Cao, 2018). Another research by Bekhradnia et al. (2016) highlighted the synthesis of nitro-3-carboxamide coumarin derivatives as novel fluorescent chemosensors for Cu(II) ions, showcasing their potential in analytical chemistry for metal ion detection (Bekhradnia, Domehri, & Khosravi, 2016).
Material Science and Catalysis
In material science, the synthesis and characterization of novel polyamides carrying nonlinear optical (NLO) moieties have been conducted. A study by Kim et al. (1997) synthesized a series of novel polyamides embedded with NLO chromophores, investigating their electro-optic properties and potential applications in optoelectronic devices (Kim, Jin, Jin, Choi, Kim, & Zyung, 1997). Furthermore, Lin et al. (2017) explored the use of nickel (II) complexes for homogeneous electrocatalytic water oxidation, presenting a sustainable approach to water splitting and hydrogen production (Lin, Kang, Liang, Ma, & Ding, 2017).
Mechanism of Action
While the mechanism of action for “N-(2-methyl-4-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide” is not available, a related compound, “2,5-Dichloro-N-(2-methyl-4-nitrophenyl)benzenesulfonamide (FH535)”, is known to inhibit the Wnt/β-catenin pathway, exhibiting anti-proliferative and anti-angiogenic effects on different types of cancer cells .
Properties
IUPAC Name |
N-(2-methyl-4-nitrophenyl)-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O5/c1-10-8-12(19(22)23)6-7-14(10)18-16(20)13-9-11-4-2-3-5-15(11)24-17(13)21/h2-9H,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFISTBAHXWQBCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC3=CC=CC=C3OC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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